Cas no 55682-35-4 (2,2-Diethyl-4,5-diphenyl-2H-imidazole)
2,2-Diethyl-4,5-diphenyl-2H-imidazole Chemical and Physical Properties
Names and Identifiers
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- 2,2-Diethyl-4,5-diphenyl-2H-imidazole
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2,2-Diethyl-4,5-diphenyl-2H-imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1250300-100mg |
2,2-Diethyl-4,5-diphenyl-2H-imidazole |
55682-35-4 | tech | 100mg |
$480 | 2024-06-05 | |
| Oakwood | 182094-100mg |
2,2-Diethyl-4,5-diphenyl-2H-imidazole |
55682-35-4 | tech | 100mg |
$127.00 | 2023-09-17 | |
| eNovation Chemicals LLC | Y1250300-100mg |
2,2-Diethyl-4,5-diphenyl-2H-imidazole |
55682-35-4 | tech | 100mg |
$505 | 2025-02-20 | |
| A2B Chem LLC | AX74652-1g |
2,2-Diethyl-4,5-diphenyl-2H-imidazole |
55682-35-4 | tech | 1g |
$1995.00 | 2024-04-19 | |
| eNovation Chemicals LLC | Y1250300-1g |
2,2-Diethyl-4,5-diphenyl-2H-imidazole |
55682-35-4 | tech | 1g |
$3285 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1250300-1g |
2,2-Diethyl-4,5-diphenyl-2H-imidazole |
55682-35-4 | tech | 1g |
$3475 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1250300-100mg |
2,2-Diethyl-4,5-diphenyl-2H-imidazole |
55682-35-4 | tech | 100mg |
$505 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1250300-1g |
2,2-Diethyl-4,5-diphenyl-2H-imidazole |
55682-35-4 | tech | 1g |
$3475 | 2025-02-20 | |
| 1PlusChem | 1P01EWWS-100mg |
2,2-Diethyl-4,5-diphenyl-2H-imidazole |
55682-35-4 | tech | 100mg |
$285.00 | 2024-04-29 | |
| 1PlusChem | 1P01EWWS-1g |
2,2-Diethyl-4,5-diphenyl-2H-imidazole |
55682-35-4 | tech | 1g |
$2189.00 | 2024-04-29 |
2,2-Diethyl-4,5-diphenyl-2H-imidazole Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 2,2-Diethyl-4,5-diphenyl-2H-imidazole
Introduction to 2,2-Diethyl-4,5-diphenyl-2H-imidazole (CAS No. 55682-35-4)
2,2-Diethyl-4,5-diphenyl-2H-imidazole (CAS No. 55682-35-4) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and materials science due to its unique structural properties and potential applications. This compound belongs to the imidazole class, which is well-known for its broad spectrum of biological activities and industrial utility. The presence of multiple aromatic rings and ethyl substituents in its molecular structure contributes to its distinct chemical behavior and reactivity, making it a subject of extensive research in various scientific domains.
The molecular formula of 2,2-Diethyl-4,5-diphenyl-2H-imidazole is C₁₆H₁₇N₃, reflecting its composition of carbon, hydrogen, and nitrogen atoms arranged in a heterocyclic framework. The compound’s structure features a central imidazole ring substituted with two ethyl groups at the 2-position and two phenyl groups at the 4- and 5-positions. This arrangement imparts a high degree of steric hindrance and electronic richness to the molecule, which can be exploited for various chemical transformations and interactions.
In recent years, 2,2-Diethyl-4,5-diphenyl-2H-imidazole has been studied for its potential applications in pharmaceutical research. The imidazole core is a privileged scaffold in drug design due to its ability to form hydrogen bonds and interact with biological targets such as enzymes and receptors. Researchers have explored its derivatives as intermediates in the synthesis of bioactive molecules, including those with anti-inflammatory, antimicrobial, and anticancer properties. The aromatic phenyl groups enhance the compound’s lipophilicity, making it a promising candidate for drug delivery systems.
Moreover, the compound’s stability under various conditions makes it suitable for industrial applications. For instance, it has been investigated as a ligand in catalytic systems where its ability to coordinate with metal centers can facilitate organic transformations. The ethyl groups at the 2-position provide additional sites for functionalization, allowing chemists to tailor the molecule’s properties for specific purposes. This flexibility has led to interest in using 2,2-Diethyl-4,5-diphenyl-2H-imidazole as a building block in polymer chemistry and material science.
Recent advancements in computational chemistry have also shed light on the electronic structure and reactivity of 2,2-Diethyl-4,5-diphenyl-2H-imidazole. Density functional theory (DFT) calculations have revealed that the compound exhibits significant π-conjugation across the aromatic rings and imidazole core. This conjugation system influences its optical properties and makes it a candidate for applications in organic electronics, such as light-emitting diodes (OLEDs) and photovoltaic cells. The ability to fine-tune these properties through structural modifications opens up new avenues for innovation.
The synthesis of 2,2-Diethyl-4,5-diphenyl-2H-imidazole typically involves multi-step organic reactions starting from readily available precursors like phenylacetic acid derivatives or aniline derivatives. The introduction of ethyl groups is often achieved through alkylation reactions, while the phenyl substitutions can be accomplished via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling reactions. These synthetic pathways highlight the compound’s accessibility and suitability for large-scale production if needed.
In conclusion, 2 , 2 - Diethyl - 4 , 5 - diphenyl - 2 H - imidazole ( CAS No . 55682 - 35 - 4 ) represents a versatile compound with potential applications spanning pharmaceuticals , catalysis , and materials science . Its unique structural features , combined with recent findings from computational studies , underscore its significance as a research subject . As scientific understanding progresses , further exploration of this molecule is likely to yield novel insights and practical applications that could benefit multiple industries.
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